Maglifloenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

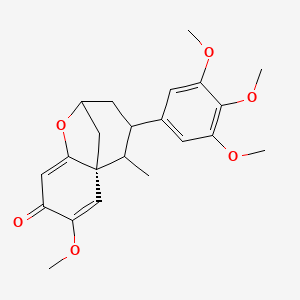

C22H26O6 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(1S)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one |

InChI |

InChI=1S/C22H26O6/c1-12-15(13-6-17(24-2)21(27-5)18(7-13)25-3)8-14-10-22(12)11-19(26-4)16(23)9-20(22)28-14/h6-7,9,11-12,14-15H,8,10H2,1-5H3/t12?,14?,15?,22-/m1/s1 |

InChI Key |

JXWKCIXVIBYKKR-JQZQTYQJSA-N |

Isomeric SMILES |

CC1C(CC2C[C@@]13C=C(C(=O)C=C3O2)OC)C4=CC(=C(C(=C4)OC)OC)OC |

Canonical SMILES |

CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC(=C(C(=C4)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Maglifloenone from Magnolia liliflora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Maglifloenone, a novel neolignan identified from the flower buds of Magnolia liliflora. This document details the generalized experimental protocols for its extraction and purification and presents its key physicochemical and spectroscopic data. Furthermore, it explores the potential biological activities of this compound by examining the known signaling pathways of related neolignans found in the Magnolia genus.

Introduction to this compound

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its identification and characterization in a laboratory setting.

| Property | Value |

| Molecular Formula | C₂₂H₂₆O₆ |

| Molecular Weight | 386.44 g/mol |

| Class | Neolignan |

| Sub-class | Spirocyclohexadienone |

| Source | Magnolia liliflora (Flower Buds) |

Experimental Protocols

While the original, detailed experimental protocol for the isolation of this compound is found within specialized scientific literature, a generalized workflow representative of the isolation of lignans (B1203133) from plant material is provided below. This protocol is based on common phytochemical extraction and purification techniques.

Plant Material Collection and Preparation

-

Collection: Fresh flower buds of Magnolia liliflora are collected.

-

Drying: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

-

Grinding: The dried flower buds are ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Selection: A non-polar or semi-polar solvent is typically used for the initial extraction of lignans. Chloroform (B151607) or methanol (B129727) is a common choice.

-

Maceration/Soxhlet Extraction: The powdered plant material is subjected to exhaustive extraction with the chosen solvent. Maceration involves soaking the material in the solvent for an extended period with occasional agitation, while Soxhlet extraction provides a continuous and more efficient extraction process.

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, chloroform, ethyl acetate (B1210297), and water.

-

Column Chromatography: The fraction enriched with lignans (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography over silica (B1680970) gel.

-

Gradient Elution: A gradient of solvents with increasing polarity (e.g., a mixture of n-hexane and ethyl acetate) is used to elute the compounds from the column.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification: Fractions containing this compound are pooled and may require further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.

Structural Elucidation Data

The structure of a novel compound like this compound is determined using a combination of spectroscopic techniques. The following table summarizes the type of data obtained from each method.

| Spectroscopic Technique | Information Obtained |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the molecule, indicating the presence of chromophores such as aromatic rings and conjugated systems. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their vibrational frequencies (e.g., hydroxyl, carbonyl, ether linkages). |

| ¹H Nuclear Magnetic Resonance (NMR) | Determines the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Determines the number of different types of carbon atoms and their chemical environment. |

| Mass Spectrometry (MS) | Provides the exact molecular weight and the molecular formula of the compound. Fragmentation patterns can give clues about the structure. |

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited in publicly available literature, neolignans isolated from various Magnolia species have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. A common mechanism for the anti-inflammatory activity of neolignans involves the inhibition of the NF-κB signaling pathway.

The diagram below illustrates a plausible signaling pathway that could be modulated by neolignans like this compound, based on the known activities of similar compounds.

Conclusion

This compound represents an intriguing natural product from Magnolia liliflora with a unique chemical structure. This guide provides a foundational understanding of its discovery, methods for its isolation, and the spectroscopic techniques used for its characterization. Based on the known biological activities of related neolignans, this compound holds potential for further investigation as a lead compound in drug discovery programs, particularly in the areas of anti-inflammatory and anticancer research. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

References

The Architectural Blueprint of Maglifloenone: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maglifloenone, a structurally intricate lignan (B3055560) isolated from the flowers of Magnolia liliflora, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is paramount for harnessing its therapeutic potential, enabling metabolic engineering approaches for enhanced production, and discovering novel enzymatic tools for synthetic biology. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, supported by current knowledge of lignan biosynthesis in plants. It details the key enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic cascade.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the well-established phenylpropanoid pathway, culminating in a series of specific enzymatic reactions that construct its unique furofuran and 2,7'-cyclolignan core. While the complete pathway has not been experimentally elucidated in Magnolia liliflora, a plausible sequence of events can be constructed based on the known biosynthesis of related lignans.

The journey begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway to yield cinnamic acid. A series of hydroxylations and methylations, followed by reduction, generates key monolignol precursors, primarily coniferyl alcohol.

1. Oxidative Coupling of Monolignols: The foundational step in lignan biosynthesis is the stereospecific coupling of two monolignol units. In the case of this compound, it is proposed that two molecules of coniferyl alcohol undergo oxidative coupling to form the furofuran lignan (+)-pinoresinol. This reaction is catalyzed by a laccase or peroxidase, with the stereochemistry being dictated by a dirigent protein (DIR).

2. Reductive Modifications: Following the formation of (+)-pinoresinol, a series of reductions are catalyzed by pinoresinol-lariciresinol reductases (PLRs). These enzymes sequentially reduce pinoresinol (B1678388) to lariciresinol (B1674508) and

Physical and chemical properties of Maglifloenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maglifloenone is a naturally occurring lignan (B3055560) that has been isolated from the flowers of Magnolia officinalis and Magnolia liliflora.[1][2] As a member of the lignan class of polyphenols, this compound is of interest to the scientific community for its potential biological activities, a characteristic shared by other well-studied lignans (B1203133) from the Magnolia genus, such as magnolol (B1675913) and honokiol. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols relevant to its study. It is important to note that this compound is a relatively understudied compound, and as such, a significant portion of the available data is predictive, with limited experimentally derived information in the public domain.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Much of the quantitative data available from commercial suppliers is based on computational predictions.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H26O6 | [2] |

| Molecular Weight | 386.44 g/mol | [2] |

| CAS Number | 82427-77-8 | [2] |

| Appearance | Solid (predicted) | |

| Boiling Point | 545.3 ± 50.0 °C (at 760 mmHg, predicted) | |

| Density | 1.2 ± 0.1 g/cm³ (predicted) | |

| Flash Point | 237.6 ± 30.2 °C (predicted) | |

| Vapor Pressure | 0.0 ± 1.5 mmHg at 25°C (predicted) | |

| Refractive Index | 1.578 (predicted) |

Table 2: Chemical and Solubility Properties of this compound

| Property | Value/Description | Source |

| Chemical Class | Lignan | |

| SMILES | C[C@@H]1--INVALID-LINK--[C@H]2C[C@@]13C=C(C(=O)C=C3O2)OC | |

| LogP | 2.36 (predicted) | |

| Solubility | Soluble in DMSO. Information on solubility in other solvents like water and ethanol (B145695) is not quantitatively available. | |

| pKa | No experimental data available. | |

| Melting Point | No experimental data available. |

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce in peer-reviewed literature. However, based on general methods for the isolation and analysis of lignans from Magnolia species, a representative workflow can be described.

General Workflow for Isolation and Analysis of Lignans from Magnolia

Caption: A generalized workflow for the extraction, purification, and analysis of lignans like this compound from plant sources.

1. Extraction:

-

Plant Material: Dried and powdered flower buds of Magnolia species are used as the starting material.

-

Solvent Extraction: The powdered material is typically extracted with a polar solvent such as methanol or ethanol at room temperature. This process is often repeated multiple times to ensure complete extraction of the desired compounds. The resulting solutions are then combined and concentrated under reduced pressure to yield a crude extract.

2. Purification:

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Lignans are typically found in the less polar fractions.

-

Column Chromatography: The fraction containing the lignans is subjected to column chromatography, often using silica gel as the stationary phase. A gradient of solvents (e.g., a mixture of hexane (B92381) and ethyl acetate with increasing polarity) is used to elute the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Analysis and Characterization:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for the analysis and purification of this compound.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is a typical mobile phase system.

-

Detection: A UV detector is used for monitoring the elution of compounds.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy are essential for the structural elucidation of the isolated compound. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the determination of its precise structure.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which further aids in structural confirmation.

Biological Activity and Signaling Pathways

As of the latest literature review, there is a significant lack of specific studies on the biological activities, mechanism of action, and signaling pathways of this compound. While other lignans from Magnolia officinalis, such as magnolol and honokiol, have been extensively studied for their anti-inflammatory, anti-cancer, and neuroprotective effects, similar research on this compound is not yet available in the public domain.

Given the structural similarities to other bioactive lignans, it is plausible that this compound may exhibit similar pharmacological properties. However, without direct experimental evidence, any potential biological activity remains speculative. Future research is needed to elucidate the bioactivity profile of this compound and to determine if it interacts with any cellular signaling pathways.

Due to the absence of this information, a diagram of signaling pathways for this compound cannot be provided at this time.

Conclusion

This compound is a lignan with a defined chemical structure, but it remains a largely uncharacterized compound in terms of its experimental physical properties and biological functions. The data presented in this guide, compiled from available sources, highlights the need for further research to unlock the potential of this natural product. The provided generalized experimental protocols offer a starting point for researchers interested in isolating and studying this compound. Future investigations into its biological activities and mechanisms of action are crucial to determine its potential as a therapeutic agent.

References

Preliminary Biological Activity of Maglifloenone: A Technical Overview

Disclaimer: Initial searches for "Maglifloenone" did not yield any specific results. It is possible that this is a novel compound with limited publicly available data or a potential misspelling. Based on related search terms and the nature of the user's request, this technical guide will focus on the preliminary biological activity of Magnolol (B1675913) , a well-researched natural compound with significant anti-inflammatory and cytotoxic properties that may be of interest to researchers, scientists, and drug development professionals. The information presented here is based on published studies of Magnolol and serves as a representative example of the in-depth analysis requested.

Introduction

Magnolol is a bioactive neolignan compound isolated from the bark and seed cones of Magnolia officinalis. It has been extensively studied for its diverse pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. This document provides a comprehensive overview of the preliminary biological activity of Magnolol, with a focus on its mechanism of action, supported by quantitative data and detailed experimental protocols.

Core Biological Activities

The primary biological activities of Magnolol investigated to date revolve around its anti-inflammatory and cytotoxic effects. These activities are largely attributed to its ability to modulate key signaling pathways involved in inflammation and cell survival.

Anti-Inflammatory Activity

Magnolol has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. Its primary mechanism of anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, a central regulator of the inflammatory response.

Quantitative Data Summary:

| Cell Line | Stimulant | Magnolol Concentration | Effect | Reference |

| THP-1 (human monocytic) | P. acnes | 10 µM | 42.7% inhibition of IL-8 production | [1] |

| THP-1 (human monocytic) | P. acnes | 10 µM | 20.3% inhibition of TNF-α production | [1] |

| HeLa (human cervical cancer) | TNF-α | Not specified | Suppression of NF-κB-dependent luciferase expression | [2] |

| RAW 264.7 (murine macrophage) | LPS | 10, 30, 50 µg/mL | Dose-dependent inhibition of nitric oxide production | [3][4] |

Signaling Pathway: NF-κB Inhibition

Magnolol exerts its anti-inflammatory effects by targeting multiple points in the NF-κB signaling cascade. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Magnolol has been shown to inhibit the activation of the IKK complex, thereby preventing IκBα degradation and blocking NF-κB nuclear translocation.[2]

Figure 1. Inhibition of the NF-κB signaling pathway by Magnolol.

Cytotoxic Activity

While not as extensively detailed in the provided search results, the antiproliferative ability of related compounds in cancer cell lines suggests potential cytotoxic activities.[5] Cytotoxicity is often evaluated to determine the therapeutic window of a compound and its potential as an anti-cancer agent.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of Magnolol.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of a compound on cell viability and to identify its cytotoxic concentration.

Common Methods:

-

MTT Assay: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[6]

-

Neutral Red Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[6]

-

LDH Release Assay: This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the supernatant.[7]

General Protocol for MTT Assay:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Figure 2. Workflow for the MTT cell viability assay.

NF-κB Reporter Assay

Objective: To quantify the activation of the NF-κB signaling pathway.

Principle: This assay utilizes a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a promoter containing NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of the reporter protein, which can be quantified.

General Protocol:

-

Cell Transfection: Transfect cells (e.g., HeLa or HEK293) with a plasmid containing the NF-κB reporter construct.

-

Cell Seeding: Plate the transfected cells in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with the test compound for a specified time.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

-

Incubation: Incubate for a period sufficient for reporter gene expression (e.g., 6-24 hours).

-

Lysis and Reporter Assay: Lyse the cells and measure the reporter protein activity (e.g., luminescence for luciferase, colorimetric for SEAP) according to the manufacturer's instructions.

-

Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control reporter) and express the results as a percentage of the stimulated control.

Western Blot Analysis

Objective: To detect and quantify specific proteins in a sample, such as components of the NF-κB pathway (e.g., p-IκBα, p65).

General Protocol:

-

Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The preliminary biological data for Magnolol strongly indicate its potential as an anti-inflammatory agent, primarily through the inhibition of the NF-κB signaling pathway. Its ability to suppress the production of pro-inflammatory mediators highlights its therapeutic potential for inflammatory diseases. Further research is warranted to fully elucidate its cytotoxic mechanisms and to evaluate its efficacy and safety in preclinical and clinical settings. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of Magnolol and other novel compounds with similar biological activities.

References

- 1. Anti-inflammatory effects of magnolol and honokiol are mediated through inhibition of the downstream pathway of MEKK-1 in NF-kappaB activation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Magnolol suppresses NF-kappaB activation and NF-kappaB regulated gene expression through inhibition of IkappaB kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Antioxidant in Vitro Activities of Magnoliae Flos Ethanol Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Maglifloenone and its Potential Therapeutic Effects: A Technical Guide

Disclaimer: Information regarding the specific therapeutic effects and mechanisms of Maglifloenone is limited in current scientific literature. This guide provides a comprehensive overview of the chemical nature of this compound and explores the well-documented therapeutic potential of structurally related lignans (B1203133) isolated from the Magnolia genus, namely Magnolol and Honokiol. The experimental data and signaling pathways detailed herein primarily pertain to these related compounds and serve as a potential framework for future research on this compound.

Introduction to this compound

This compound is a lignan (B3055560) that has been isolated from the flowers of Magnolia liliflora.[1][2] Lignans are a large group of polyphenolic compounds found in plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][4][5] While specific studies on the therapeutic effects of this compound are scarce, the well-researched activities of other lignans from Magnolia species, such as Magnolol and Honokiol, provide a strong rationale for investigating its potential pharmacological properties.

Potential Therapeutic Effects of Related Magnolia Lignans

The primary bioactive lignans from Magnolia species, Magnolol and Honokiol, have demonstrated a broad spectrum of therapeutic activities. These compounds are often studied for their anti-inflammatory, anticancer, and neuroprotective effects.[6][7][8]

Anti-inflammatory Effects

Lignans from Magnolia species have shown significant anti-inflammatory properties.[2][9][10] Their mechanisms often involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB).[6][10][11]

Anticancer Activity

Honokiol and Magnolol have been extensively investigated for their anticancer potential against various cancer types.[8][12] Their mechanisms include the induction of apoptosis, inhibition of cell proliferation and metastasis, and suppression of angiogenesis.[12][13] These effects are mediated through the modulation of multiple signaling pathways, including AMPK/mTOR and NF-κB.[6][13][14]

Neuroprotective Effects

Neolignans from Magnolia officinalis, including Magnolol and Honokiol, have been shown to possess neuroprotective properties.[15] They can cross the blood-brain barrier and exert their effects through various mechanisms, such as reducing neurotoxicity, suppressing apoptosis, and exhibiting anti-inflammatory and antioxidant activities.[15] Magnoflorine, another related compound, has also been shown to have neuroprotective effects by regulating oxidative stress and autophagy.[16]

Quantitative Data for Magnolia Lignans

The following tables summarize quantitative data on the biological activities of various lignans isolated from Magnolia species. This data is presented to offer a comparative perspective on their potency.

Table 1: Anti-inflammatory Activity of Lignans from Magnolia liliflora

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Lignan 8 | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 8.38 ± 0.07 | [1][9] |

| Lignan 10 | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 16.24 ± 0.35 | [1][9] |

| Lignan 11 | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 22.71 ± 1.30 | [1][9] |

| Lignan 13 | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 21.68 ± 0.72 | [1][9] |

| Lignan 16 | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 19.74 ± 0.39 | [1][9] |

| Magnolol | TNF-α Inhibition | LPS-stimulated neutrophils | ~12.5 | [17] |

| Honokiol | IL-8 Inhibition | LPS-stimulated neutrophils | ~12.5 | [17] |

Table 2: Anticancer Activity of Honokiol

| Cancer Cell Line | Assay | IC50 (µM) | Duration (h) | Reference |

| Ovarian (SKOV3) | Cell Proliferation (MTT) | Not specified, but effective at 0-150 µM | 24, 48, 72 | [12][14] |

| Ovarian (Caov-3) | Cell Proliferation (MTT) | Not specified, but effective at 0-150 µM | 24, 48, 72 | [14] |

| Various | Cell Proliferation | Generally 0-150 µM | Time-dependent | [12] |

Table 3: Neuroprotective Activity of Magnolia Lignans

| Compound | Model | Effect | Dosage | Reference |

| Magnoflorine | Middle Cerebral Artery Occlusion (MCAO) in rats | Reduced cerebral infarct volume and improved neurological deficit scores | 10 mg/kg or 20 mg/kg for 15 days | [18][16] |

| Magnoflorine | Scopolamine-induced amnesia in rats | Improved memory functioning | 1 mg/kg once daily for 17 days | [19][20] |

Experimental Protocols

This section details the methodologies for key experiments cited in the context of evaluating the therapeutic potential of Magnolia lignans.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production

This protocol is used to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophages.

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (100 ng/mL) to the wells.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).

-

Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Anticancer Activity Assay: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity, which is crucial for evaluating the anticancer properties of a compound.[21][22][23]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[21]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 8x10³ cells/well and incubate for 24 hours.[24]

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[23][24]

-

Formazan Solubilization: Remove the medium and add 200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21][23]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[24] Cell viability is calculated as a percentage of the control (untreated) cells.

Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This assay evaluates the ability of a compound to protect neurons from cell death induced by glutamate (B1630785), a key mechanism in neurodegenerative diseases.[25]

Cell Line: HT22 hippocampal neuronal cells.

Protocol:

-

Cell Seeding: Seed HT22 cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with the test compound for a specified time.

-

Glutamate Challenge: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM) for 24 hours.[25]

-

Viability Assessment: Assess cell viability using an appropriate method, such as the resazurin (B115843) assay or MTT assay.[25] An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the investigation of how a compound affects signaling pathways.[26][27]

Protocol:

-

Cell Lysis: Treat cells with the compound and/or stimulus (e.g., LPS), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[26]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[26]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-NF-κB p65, total p65, IκBα) overnight at 4°C.[26]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry analysis is used to quantify the protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by Magnolia lignans and typical experimental workflows.

Caption: NF-κB signaling pathway in inflammation and its inhibition by Magnolia lignans.

Caption: Honokiol activates the AMPK pathway, leading to mTOR inhibition in cancer cells.

Caption: Workflow for assessing the anti-inflammatory effects of a test compound.

Caption: General workflow for Western blot analysis of protein expression.

Conclusion and Future Directions

While direct evidence for the therapeutic effects of this compound is currently lacking, the substantial body of research on related Magnolia lignans like Magnolol and Honokiol provides a compelling basis for its investigation. The established anti-inflammatory, anticancer, and neuroprotective activities of these compounds, mediated through well-defined signaling pathways, suggest that this compound may possess similar pharmacological properties.

Future research should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. The experimental protocols and assays detailed in this guide can serve as a methodological foundation for such investigations. Elucidating the specific biological targets and mechanisms of action of this compound will be crucial in determining its potential as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Honokiol: a novel natural agent for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Neuropharmacological Effects of Magnolol and Honokiol: A Review of Signal Pathways and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural Lignans Honokiol and Magnolol as Potential Anticarcinogenic and Anticancer Agents. A Comprehensive Mechanistic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Honokiol, a Multifunctional Antiangiogenic and Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Honokiol: A Review of Its Anticancer Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Honokiol induces apoptosis and suppresses migration and invasion of ovarian carcinoma cells via AMPK/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective Potency of Neolignans in Magnolia officinalis Cortex Against Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Magnoflorine Attenuates Cerebral Ischemia-Induced Neuronal Injury via Autophagy/Sirt1/AMPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Magnoflorine-Loaded Chitosan Collagen Nanocapsules Ameliorate Cognitive Deficit in Scopolamine-Induced Alzheimer’s Disease-like Conditions in a Rat Model by Downregulating IL-1β, IL-6, TNF-α, and Oxidative Stress and Upregulating Brain-Derived Neurotrophic Factor and DCX Expressions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 25. spandidos-publications.com [spandidos-publications.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

An authoritative overview of the chemical properties, biological activities, and therapeutic potential of Maglifloenone and associated lignan (B3055560) compounds, tailored for professionals in scientific research and drug development.

Introduction

Lignans (B1203133), a diverse class of polyphenolic compounds derived from the shikimate pathway, are widely distributed throughout the plant kingdom. They have garnered significant scientific interest due to their broad spectrum of biological activities, including antitumor, antioxidant, anti-inflammatory, and antiviral properties.[1][2] this compound, a neolignan first isolated from the flower buds of Magnolia liliflora in 1982, represents a unique structural subclass of lignans. This technical guide provides a comprehensive review of the current state of knowledge on this compound and related lignans, with a focus on their chemical characteristics, biological effects, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Chemical Properties of this compound

This compound is characterized by its distinctive spirocyclohexadienone neolignan skeleton.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₆O₆ | [3] |

| Molecular Weight | 386.44 g/mol | [3] |

| CAS Number | 82427-77-8 | [3] |

| Source | Flower buds of Magnolia liliflora |

Biological Activities and Quantitative Data

While specific quantitative data for this compound's biological activity remains limited in publicly accessible literature, studies on closely related lignans from the Magnolia genus and other plant sources provide valuable insights into its potential therapeutic efficacy. The primary activities associated with this class of compounds are anti-inflammatory and antioxidant effects.

Anti-Inflammatory Activity

Lignans isolated from the leaves of Magnolia liliflora have demonstrated pronounced anti-inflammatory activities. Several compounds showed significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with activity comparable to the positive control, indomethacin. For instance, two 7,7′-cyclolignan enantiomers isolated from Perilla frutescens exhibited IC₅₀ values of 21.61 ± 2.35 µM and 28.02 ± 1.93 µM for NO production inhibition. Another related lignan, sauchinone (B172494), has shown potent anti-inflammatory effects.

Antioxidant Activity

Several lignans from Magnolia liliflora have exhibited notable antioxidant properties as evaluated by DPPH, ABTS, and FRAP assays.

Cytotoxic Activity

Table 2: Biological Activity of Lignans Structurally Related to this compound

| Compound/Extract | Biological Activity | Assay | Cell Line | IC₅₀ / Activity | Reference |

| Lignans from M. liliflora leaves | Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 | Pronounced Activity | |

| (+)- and (−)-7,7′-cyclolignans | Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 | 21.61 ± 2.35 µM and 28.02 ± 1.93 µM | |

| Lignans from M. liliflora leaves | Antioxidant | DPPH, ABTS, FRAP | - | Exhibited Activity | |

| Sauchinone | Cytotoxicity | MTT Assay | MCF-7 | 97.8 ± 0.58 µM | |

| Sauchinone | Cytotoxicity | MTT Assay | Bcap-37 | 102.1 ± 2.11 µM | |

| Magnolol (B1675913) | Cytotoxicity | Not specified | Colorectal Cancer Cells | ~75 µM |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of this compound and related lignans.

Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay evaluates the potential of a compound to inhibit the production of nitric oxide, a key mediator of inflammation, in macrophage cells stimulated with lipopolysaccharide (LPS).

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

-

Nitrite (B80452) Determination (Griess Assay):

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite is determined from a standard curve generated with sodium nitrite.

-

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value, the concentration of the compound that inhibits NO production by 50%, is then determined.

Antioxidant Assay: DPPH Radical Scavenging Activity

This spectrophotometric assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol.

-

Prepare serial dilutions of the test compound (e.g., this compound) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the test compound solution to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

The biological effects of lignans are often mediated through the modulation of key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Lignans such as magnolol have been shown to inhibit NF-κB activation by preventing the degradation of IκBα, thereby suppressing the inflammatory cascade.

References

In Silico Prediction of Maglifloenone Targets: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maglifloenone, a natural product isolated from Magnolia, presents a complex chemical scaffold with potential therapeutic applications. However, its molecular targets and mechanism of action remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow to predict and characterize the biological targets of this compound, thereby accelerating its development as a potential therapeutic agent. By integrating ligand-based and structure-based computational methods, we generate a high-confidence list of putative protein targets. This guide provides detailed methodologies for these computational approaches, presents hypothetical predictive data in structured tables for clarity, and visualizes the proposed signaling pathways and experimental workflows using the DOT language for Graphviz. The ultimate aim is to provide a robust framework for the computational target deconvolution of novel natural products, using this compound as a representative case study.

Introduction to In Silico Target Prediction

The identification of a drug's molecular target is a pivotal and often rate-limiting step in the drug discovery pipeline. Traditional experimental methods for target deconvolution can be both time-consuming and resource-intensive. In silico target prediction has emerged as a powerful and cost-effective alternative to generate testable hypotheses regarding a compound's mechanism of action.[1][2] These computational techniques leverage the vast and growing body of publicly available biological and chemical data to predict interactions between small molecules and proteins.

The primary in silico approaches can be broadly categorized as:

-

Ligand-Based Methods: These methods are founded on the principle that structurally similar molecules are likely to have similar biological activities.[1] By comparing a query molecule, such as this compound, to databases of compounds with known targets, it is possible to infer potential targets.

-

Structure-Based Methods: When the three-dimensional structure of a potential protein target is known, molecular docking simulations can be employed to predict the binding affinity and pose of a ligand within the protein's binding site.[1]

-

Network-Based Approaches: These methods analyze complex biological networks, such as protein-protein interaction and metabolic pathways, to identify potential drug targets.[1]

This guide will detail a multi-pronged in silico strategy to predict the targets of this compound, integrating both ligand-based and structure-based techniques to enhance the predictive accuracy.

A Hypothetical In Silico Workflow for this compound Target Prediction

Due to the limited publicly available information on the biological targets of this compound, we present a hypothetical in silico study to illustrate the target prediction process.

Ligand-Based Target Prediction

The initial step in our workflow involves using the chemical structure of this compound to search for similar compounds with known biological targets. This is achieved through chemical similarity searching against large chemogenomic databases.

Experimental Protocol: Chemical Similarity Searching

-

Query Molecule Preparation: The 2D structure of this compound is converted to a simplified molecular-input line-entry system (SMILES) string.

-

Database Selection: Several publicly available databases are queried, including ChEMBL, PubChem, and DrugBank. These databases contain vast collections of chemical structures and their associated biological activity data.

-

Similarity Metric: The Tanimoto coefficient is employed to quantify the structural similarity between this compound and the database compounds, using molecular fingerprints (e.g., Morgan fingerprints).

-

Thresholding and Target Annotation: A Tanimoto similarity threshold of ≥ 0.85 is set to identify compounds with a high degree of structural similarity. The known biological targets of these similar compounds are then collated.

Structure-Based Target Prediction (Reverse Docking)

To complement the ligand-based approach, reverse docking is performed. In this method, the this compound molecule is docked against a library of 3D protein structures to identify potential binding partners.

Experimental Protocol: Reverse Docking

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a force field (e.g., MMFF94).

-

Target Library: A curated library of human protein structures is utilized, often sourced from the Protein Data Bank (PDB). This library can be focused on specific protein families, such as kinases or G-protein coupled receptors (GPCRs), based on initial hypotheses.

-

Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to systematically assess the binding of this compound to each protein in the library. The program calculates a binding affinity score (e.g., in kcal/mol) for each protein-ligand complex.

-

Ranking and Filtering: The protein targets are ranked based on their predicted binding affinities. A threshold for favorable binding energy (e.g., ≤ -7.0 kcal/mol) is applied to select a smaller set of high-probability targets.

Data Integration and Pathway Analysis

The lists of putative targets generated from both the ligand-based and structure-based approaches are then integrated and analyzed to identify enriched biological pathways.

Experimental Protocol: Pathway Analysis

-

Target List Compilation: A consolidated list of high-confidence targets from both predictive methods is compiled.

-

Pathway Enrichment Analysis: The list of targets is submitted to a pathway analysis tool (e.g., Reactome, KEGG) to identify biological pathways that are statistically overrepresented.

-

Hypothesis Generation: Based on the enriched pathways, a hypothesis regarding the potential mechanism of action of this compound is formulated.

Hypothetical Predicted Targets of this compound

The following tables summarize the hypothetical quantitative data from our simulated in silico prediction workflow for this compound.

Table 1: Putative Targets of this compound Identified through Ligand-Based Similarity Searching

| Putative Target | Similar Compound (Tanimoto Score) | Known Activity of Similar Compound |

| Phosphoinositide 3-kinase (PI3K) | ZSTK474 (0.88) | IC50 = 37 nM |

| Mammalian target of rapamycin (B549165) (mTOR) | Torin1 (0.86) | Ki = 2 nM |

| Cyclooxygenase-2 (COX-2) | Celecoxib (0.85) | IC50 = 40 nM |

| 5-Lipoxygenase (5-LOX) | Zileuton (0.87) | IC50 = 100 nM |

Table 2: Top-Ranked Putative Targets of this compound from Reverse Docking

| Putative Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

| PI3Kγ | 1E8X | -9.2 |

| mTOR | 4JSP | -8.8 |

| COX-2 | 6COX | -8.5 |

| 5-LOX | 3V99 | -8.1 |

| Tumor necrosis factor alpha (TNF-α) | 2AZ5 | -7.9 |

| Interleukin-1 beta (IL-1β) | 6I8M | -7.5 |

Visualization of Predicted Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, visualize the proposed signaling pathways affected by this compound and the in silico experimental workflow.

Caption: In Silico Workflow for this compound Target Prediction.

Caption: Predicted Signaling Pathways Modulated by this compound.

Proposed Experimental Validation

The in silico predictions presented here are hypothetical and require experimental validation. A crucial next step is to confirm the direct interaction between this compound and the predicted targets and to elucidate its effects in cellular and in vivo models.

Experimental Protocol: Kinase Assay

-

Objective: To determine if this compound directly inhibits the enzymatic activity of PI3K and mTOR.

-

Method: A cell-free in vitro kinase assay is performed. Recombinant PI3K and mTOR enzymes are incubated with their respective substrates and ATP in the presence of varying concentrations of this compound.

-

Readout: The level of substrate phosphorylation is measured, typically using a luminescence-based or fluorescence-based method.

-

Analysis: The half-maximal inhibitory concentration (IC50) of this compound for each kinase is calculated.

Experimental Protocol: Western Blotting

-

Objective: To assess the effect of this compound on the PI3K/mTOR signaling pathway in a cellular context.

-

Method: A relevant cell line (e.g., a cancer cell line with a constitutively active PI3K pathway) is treated with a range of this compound concentrations.

-

Procedure: Following treatment, cell lysates are prepared, and proteins are separated by SDS-PAGE. The levels of phosphorylated and total downstream targets of PI3K/mTOR (e.g., Akt, S6K) are detected using specific antibodies.

-

Analysis: A dose-dependent decrease in the phosphorylation of downstream effectors would provide evidence for on-target activity.

Experimental Protocol: Cell Viability Assay

-

Objective: To determine the functional consequence of this compound treatment on cell proliferation.

-

Method: Cancer cell lines known to be dependent on the PI3K/mTOR pathway are seeded in 96-well plates and treated with increasing concentrations of this compound.

-

Readout: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo).

-

Analysis: The half-maximal effective concentration (EC50) is calculated to quantify the potency of this compound in inhibiting cell growth.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, in silico workflow for the prediction of molecular targets for the natural product this compound. By combining ligand-based and structure-based computational methods, a high-confidence list of putative targets can be generated, leading to testable hypotheses about the compound's mechanism of action. The integration of these computational predictions with subsequent experimental validation provides a powerful strategy to accelerate the drug discovery and development process for novel chemical entities. The methodologies and visualizations presented herein serve as a template for the systematic target deconvolution of other natural products with uncharacterized biological activities.

References

Methodological & Application

Application Notes and Protocols for Maglifloenone Extraction and Purification

These application notes provide a comprehensive protocol for the extraction, purification, and analysis of Maglifloenone, a lignan (B3055560) found in plants of the Magnolia genus. The protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a bioactive lignan that has been isolated from species such as Magnolia liliflora and Magnolia sprengeri. Lignans (B1203133) as a class of compounds have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The protocols outlined below describe a robust method for the extraction of a lignan-rich crude extract from Magnolia plant material, followed by a specific high-performance purification method for isolating this compound.

Extraction Protocol: Lignan-Rich Crude Extract from Magnolia liliflora Flowers

This protocol is designed to obtain a crude extract enriched with lignans, including this compound, from the flower buds of Magnolia liliflora.

2.1. Materials and Equipment

-

Dried flower buds of Magnolia liliflora

-

Grinder or mill

-

95% Ethanol (B145695) (EtOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Hexane

-

Rotary evaporator

-

Filter paper and funnel

-

Erlenmeyer flasks

-

Ultrasonic bath (optional)

2.2. Experimental Procedure

-

Plant Material Preparation: Dry the flower buds of Magnolia liliflora at room temperature or in an oven at a low temperature (40-50°C) to a constant weight. Grind the dried flower buds into a fine powder.

-

Extraction:

-

Macerate the powdered plant material (100 g) with 95% ethanol (1 L) in a large Erlenmeyer flask.

-

For enhanced extraction efficiency, the mixture can be sonicated for 60 minutes.

-

Allow the mixture to stand for 24 hours at room temperature with occasional shaking.

-

Filter the extract through filter paper. Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh 95% ethanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude ethanol extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude ethanol extract in water (500 mL).

-

Perform a liquid-liquid extraction with n-hexane (3 x 500 mL) to remove nonpolar compounds like fats and chlorophyll. Discard the n-hexane phase.

-

Subsequently, extract the aqueous phase with ethyl acetate (3 x 500 mL). The ethyl acetate fraction is expected to contain the lignans of interest.

-

Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate under reduced pressure to yield the lignan-rich crude extract. This extract can be used for the subsequent purification of this compound.

-

Purification Protocol: Isolation of (-)-Maglifloenone via High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a published method for the isolation of (-)-Maglifloenone from a crude extract of Magnolia sprengeri and is applicable to the lignan-rich crude extract obtained from Magnolia liliflora[1].

3.1. Materials and Equipment

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

HPLC system for purity analysis

-

Solvents: Petroleum ether, ethyl acetate, methanol, water (all HPLC grade)

-

Lignan-rich crude extract

3.2. Experimental Procedure

-

Preparation of Two-Phase Solvent System: Prepare the two-phase solvent system by mixing petroleum ether, ethyl acetate, methanol, and water in the desired volume ratios. For the first step of purification, a stepwise elution is used with the following compositions:

-

System A: Petroleum ether-ethyl acetate-methanol-water (1:0.8:0.6:1.2, v/v/v/v)

-

System B: Petroleum ether-ethyl acetate-methanol-water (1:0.8:0.8:1, v/v/v/v) Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.

-

-

HSCCC Separation - Step 1:

-

Fill the HSCCC column with the stationary phase (upper phase).

-

Set the revolution speed of the apparatus (e.g., 850 rpm).

-

Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min).

-

Once the system reaches hydrodynamic equilibrium, dissolve the crude extract (e.g., 370 mg) in a small volume of the biphasic solvent system and inject it into the column.

-

Begin the separation using System A as the mobile phase. After a certain volume of elution, switch to System B.

-

Collect fractions at regular intervals and monitor the separation by TLC or HPLC.

-

Combine the fractions containing pure (-)-Maglifloenone based on the analysis.

-

-

Purity Analysis: Determine the purity of the isolated (-)-Maglifloenone using an HPLC system with a suitable column (e.g., C18) and a mobile phase gradient.

3.3. Data Presentation

The following table summarizes the quantitative results from a representative two-step HSCCC purification of a 370 mg crude extract from Magnolia sprengeri[1].

| Compound | Purification Step | Solvent System (Petroleum ether:Ethyl acetate:Methanol:Water) | Yield (mg) | Purity (%) |

| (-)-Maglifloenone | Step 1 | 1:0.8:0.6:1.2 and 1:0.8:0.8:1 (v/v) | 15.6 | >95 |

| Futoenone | Step 1 | 1:0.8:0.6:1.2 and 1:0.8:0.8:1 (v/v) | 19.2 | >95 |

| Magnoline | Step 1 | 1:0.8:0.6:1.2 and 1:0.8:0.8:1 (v/v) | 10.8 | >95 |

| Cyclohexadienone | Step 1 | 1:0.8:0.6:1.2 and 1:0.8:0.8:1 (v/v) | 14.7 | >95 |

| Fargesone C | Step 2 | 1:0.8:1.2:0.6 (v/v) | 33.2 | >95 |

| Fargesone A | Step 2 | 1:0.8:1.2:0.6 (v/v) | 47.5 | >95 |

| Fargesone B | Step 2 | 1:0.8:1.2:0.6 (v/v) | 17.7 | >95 |

Visualization of Experimental Workflow and Signaling Pathway

4.1. Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Caption: Workflow for this compound extraction and purification.

4.2. Proposed Signaling Pathway for Anti-Inflammatory Action of Magnolia Lignans

While the specific signaling pathway for this compound is not yet fully elucidated, studies on other lignans from Magnolia species suggest a potent anti-inflammatory mechanism involving the inhibition of the ERK and Akt pathways and activation of the Nrf2 pathway[2][3][4].

Caption: Anti-inflammatory signaling of Magnolia lignans.

References

- 1. researchgate.net [researchgate.net]

- 2. Lignans Isolated From Flower Buds of Magnolia fargesii Attenuate Airway Inflammation Induced by Cigarette Smoke in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Rearranged Abietane Diterpenoid Derivatives and Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rearranged abietane (B96969) diterpenoids are a class of natural products that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their complex molecular architecture presents a unique scaffold for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies are crucial in optimizing the potency and selectivity of these compounds. This document provides detailed protocols for the synthesis of representative rearranged abietane diterpenoid derivatives and presents their structure-activity relationship data against various cancer cell lines.

Data Presentation: Structure-Activity Relationship of Abietane Diterpenoid Derivatives

The following table summarizes the cytotoxic activity of a series of synthesized abietane diterpenoid derivatives against human colon carcinoma (HCT116) and human breast adenocarcinoma (MDA-MB-231) cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | R1 | R2 | R3 | IC50 (µM) HCT116 | IC50 (µM) MDA-MB-231 |

| 1 | H | H | H | >250 | >250 |

| 2 | - | (double bond) | - | 157 | ≥250 |

| 3 | OH | H | H | 105 | 89 |

| 4 | O | - | H | 118 | 100 |

| 5 | OAc | H | H | 18 | 44 |

| 6 | OH (β) | H | H | 69 | 85 |

| 7 | O | - | (8,9-epoxy) | 60 | 78 |

| 8 | O | - | H | 38 | 55 |

Note: The core structure for the above derivatives is based on the royleanone (B1680014) abietane scaffold. The numbering of substituent positions (R1, R2, R3) corresponds to standard diterpene nomenclature, where R1 is at C7, R2 represents a modification between C6 and C7, and R3 indicates a modification at the C8-C9 position.

Experimental Protocols

General Synthetic Workflow

The general strategy for the synthesis of rearranged abietane diterpenoid derivatives often starts from readily available natural products like abietic acid. The core scaffold is then modified through a series of chemical transformations to introduce diverse functional groups, leading to a library of analogues for SAR studies.

Caption: General synthetic workflow for rearranged abietane diterpenoids.

Protocol 1: Synthesis of 7α-acetylhorminone (Compound 5)

This protocol describes a potential synthetic route to 7α-acetylhorminone, a potent derivative, starting from a key intermediate, horminone (B143796) (Compound 4).

Materials:

-

Horminone (1 equivalent)

-

Acetic anhydride (B1165640) (1.5 equivalents)

-

Pyridine (B92270) (catalytic amount)

-

Dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexane (B92381) for chromatography

Procedure:

-

Dissolve horminone in dry DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add a catalytic amount of pyridine to the solution.

-

Slowly add acetic anhydride to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 7α-acetylhorminone.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized derivatives against cancer cell lines.

Materials:

-

Synthesized abietane diterpenoid derivatives

-

Human cancer cell lines (e.g., HCT116, MDA-MB-231)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator (37 °C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare stock solutions of the synthesized compounds in DMSO and make serial dilutions in the culture medium.

-

Treat the cells with different concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Signaling Pathway Modulation

Abietane diterpenoids have been reported to exert their anticancer effects by modulating various cellular signaling pathways. One of the key pathways implicated is the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt signaling pathway by abietane diterpenoids.[1]

Conclusion

The synthesis and evaluation of rearranged abietane diterpenoid derivatives provide a valuable platform for the discovery of new anticancer agents. The SAR data presented here indicates that modifications at the C7 position of the abietane scaffold significantly influence cytotoxic activity, with the acetylated derivative (Compound 5) showing the highest potency. Further optimization of this lead compound could lead to the development of clinically viable drug candidates. The detailed protocols provided herein offer a practical guide for researchers to synthesize and evaluate similar compounds, facilitating further exploration of this promising class of natural products.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Maglifloenone Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maglifloenone is a novel compound under investigation for its potential therapeutic properties. These application notes provide a comprehensive guide for the in vitro evaluation of this compound's biological activity, with a focus on its cytotoxic and anti-inflammatory effects. The following protocols and data presentation formats are designed to assist researchers in systematically assessing the compound's mechanism of action.

Cytotoxicity Assessment of this compound

A fundamental primary step in the characterization of any new compound is to determine its cytotoxic profile. This is crucial to identify a therapeutic window and to understand the concentrations at which the compound may induce cell death. Various assays can be employed to measure cytotoxicity, each with a different underlying principle.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1]

Experimental Protocol:

-

Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, HeLa) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages (MTT Assay)

| This compound (µM) | % Cell Viability (24h) | % Cell Viability (48h) |

| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 |

| 1 | 98.2 ± 3.9 | 95.7 ± 4.8 |

| 10 | 91.5 ± 5.2 | 85.3 ± 6.2 |

| 25 | 75.8 ± 6.1 | 62.1 ± 7.3 |

| 50 | 52.3 ± 4.8 | 38.9 ± 5.5 |

| 100 | 21.7 ± 3.5 | 10.4 ± 2.9 |

Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[2]

Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

-

Sample Collection: Centrifuge the plate and collect the supernatant.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity based on a positive control of total LDH release (lysed cells).

Data Presentation:

Table 2: this compound-Induced Cytotoxicity in HeLa Cells (LDH Assay)

| This compound (µM) | % Cytotoxicity (24h) |

| 0 (Vehicle) | 5.2 ± 1.1 |

| 10 | 8.7 ± 1.5 |

| 25 | 15.4 ± 2.3 |

| 50 | 35.1 ± 3.8 |

| 100 | 68.9 ± 5.2 |

Anti-inflammatory Activity of this compound

This compound's potential anti-inflammatory effects can be assessed by measuring its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Nitric Oxide (NO) Production Assay (Griess Test)

LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator. The Griess test measures the accumulation of nitrite (B80452), a stable product of NO.

Experimental Protocol:

-

Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve and determine the percentage of inhibition of NO production.

Data Presentation:

Table 3: Inhibition of LPS-Induced Nitric Oxide Production by this compound

| Treatment | Nitrite (µM) | % Inhibition |

| Control | 1.2 ± 0.3 | - |

| LPS (1 µg/mL) | 25.8 ± 2.1 | 0 |

| LPS + this compound (1 µM) | 22.5 ± 1.9 | 12.8 |

| LPS + this compound (10 µM) | 14.3 ± 1.5 | 44.6 |

| LPS + this compound (25 µM) | 7.9 ± 0.9 | 69.4 |

Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)

This compound's effect on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol:

-

Cell Seeding, Pre-treatment, and Stimulation: Follow steps 1-3 of the Nitric Oxide Production Assay protocol.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform the ELISA for TNF-α and IL-6 using commercial kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of each cytokine from a standard curve and determine the percentage of inhibition.

Data Presentation:

Table 4: Inhibition of LPS-Induced TNF-α and IL-6 Production by this compound

| Treatment | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |

| Control | 50 ± 8 | - | 35 ± 6 | - |

| LPS (1 µg/mL) | 1250 ± 98 | 0 | 980 ± 75 | 0 |

| LPS + this compound (10 µM) | 725 ± 65 | 42.0 | 560 ± 48 | 42.9 |

| LPS + this compound (25 µM) | 310 ± 32 | 75.2 | 245 ± 29 | 75.0 |